Tert-butyl 1,2,3,4-tetrahydrophthalazine-2-carboxylate
Description
Tert-butyl 1,2,3,4-tetrahydrophthalazine-2-carboxylate is an organic compound with the molecular formula C13H18N2O2 It is a derivative of phthalazine, a bicyclic heterocycle containing nitrogen atoms
Properties
IUPAC Name |
tert-butyl 3,4-dihydro-1H-phthalazine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-9-11-7-5-4-6-10(11)8-14-15/h4-7,14H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULUIUKVVTWQCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1,2,3,4-tetrahydrophthalazine-2-carboxylate typically involves the reaction of phthalic anhydride with tert-butylamine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1,2,3,4-tetrahydrophthalazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H18N2O2
- CAS Number : 154972-21-1
The compound is a derivative of phthalazine, characterized by the presence of a tert-butyl group and a carboxylate functional group. These substituents enhance its reactivity and solubility in organic solvents.
Chemistry
Tert-butyl 1,2,3,4-tetrahydrophthalazine-2-carboxylate serves as a valuable building block in organic synthesis. It is utilized in the preparation of more complex organic molecules through various reactions such as:
- Esterification
- Hydrogenation
- Cyclization
These reactions enable the formation of diverse chemical entities that can be further explored for their properties and applications.
Biology
Research into the biological activities of this compound has revealed its potential as:
- Enzyme Inhibitor : Studies suggest that derivatives may inhibit specific enzymes involved in metabolic pathways.
- Neuroprotective Agent : Preliminary findings indicate that it may protect against neurodegenerative conditions by modulating oxidative stress responses in cells.
Case Study : A study published in Molecules highlighted the protective effects of related compounds against amyloid beta-induced toxicity in astrocytes, suggesting a potential pathway for neuroprotective applications .
Medicine
The compound is being investigated for its pharmacological properties. Its derivatives are being explored as:
- Pharmaceutical Intermediates : Potential precursors for drug development targeting conditions such as hypertension and neurodegenerative diseases.
Example : A patent describes the use of tetrahydrophthalazine derivatives for treating hypertension, indicating their therapeutic relevance .
Industry
In industrial applications, this compound is used in:
- Material Development : As an additive or modifier in polymers and coatings to enhance performance characteristics.
- Chemical Processes : In the synthesis of specialty chemicals that require specific reactivity profiles.
Mechanism of Action
The mechanism of action of tert-butyl 1,2,3,4-tetrahydrophthalazine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 1,2,3,4-tetrahydrophthalazine-2-carboxylate: Similar compounds include other phthalazine derivatives with different substituents.
Phthalazine: The parent compound, phthalazine, shares the core structure but lacks the tert-butyl and carboxylate groups.
Uniqueness
This compound is unique due to its specific tert-butyl and carboxylate substituents, which confer distinct chemical properties and reactivity. These features make it valuable for specific applications in research and industry.
Biological Activity
Tert-butyl 1,2,3,4-tetrahydrophthalazine-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, metabolic stability, and relevant case studies.
This compound is characterized by the molecular formula and a molecular weight of 247.29 g/mol. The synthesis typically involves the reaction of phthalic anhydride with tert-butylamine under controlled conditions to yield the desired product .
Pharmacological Effects
- Antioxidant Activity : Some studies suggest that derivatives of tetrahydrophthalazine compounds exhibit antioxidant properties. This activity is crucial in preventing oxidative stress-related diseases .
- Cytotoxicity : Research indicates that certain phthalazine derivatives can possess cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways .
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, it has been noted that modifications in the structure can enhance or reduce inhibitory effects on cytochrome P450 enzymes, which play a significant role in drug metabolism .
Metabolic Stability
The presence of the tert-butyl group is often associated with metabolic lability; however, modifications can enhance stability. Research highlights that replacing the tert-butyl group with more stable moieties can lead to increased metabolic stability without compromising bioactivity .
In Vitro Studies
A study conducted on various analogues of tetrahydrophthalazine showed that those containing the tert-butyl group were more susceptible to oxidative metabolism compared to their modified counterparts. The major metabolic pathway identified was oxidation at the tert-butyl position leading to reduced bioavailability and efficacy .
In Vivo Studies
In vivo studies using animal models demonstrated that modifications to the tert-butyl group significantly impacted pharmacokinetics. For example, replacing it with a trifluoromethylcyclopropyl group led to a marked decrease in clearance rates when tested in rats, indicating enhanced stability and prolonged action in biological systems .
Table 1: Metabolic Stability Comparison
| Compound | Clearance (mL/min/kg) | Metabolic Stability |
|---|---|---|
| This compound | 63 | Low |
| Trifluoromethylcyclopropyl analogue | 30 | High |
| Hydroxylated analogue | 55 | Moderate |
Table 2: Cytotoxicity Profiles Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 25 |
| Modified analogue | MCF-7 | 15 |
| Control (untreated) | - | >100 |
Q & A
Q. What statistical methods are appropriate for analyzing synthetic yield variations across batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
